Benzene, dodecyldimethyl-

Description

Evolution of Research Interests in Alkylbenzene Systems

Research into alkylbenzenes has undergone significant evolution, largely driven by environmental and performance considerations. In the mid-20th century, highly branched alkylbenzene sulfonates (BAS) were the primary surfactants in detergents. However, their poor biodegradability led to environmental accumulation and a subsequent shift in the 1960s towards linear alkylbenzene sulfonates (LAS). wikipedia.orgnih.gov These LAS, derived from linear alkylbenzenes (LABs), proved to be much more environmentally benign. nih.gov This transition marked a pivotal moment, cementing the importance of the alkyl chain's structure on the ultimate properties and environmental impact of the final product. researchgate.net Today, while LABs dominate the surfactant market, research continues into novel branched and polysubstituted structures for specialized applications where properties like thermal stability or unique solubility are required. researchgate.net

Structural Context within the Alkylbenzene Class

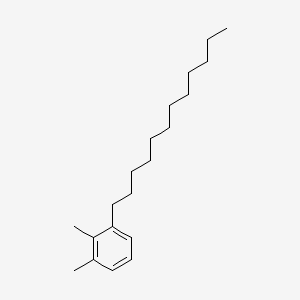

Alkylbenzenes are a broad class of hydrocarbons derived from benzene (B151609) (C₆H₆). wikipedia.org They range from the simplest member, toluene (B28343) (methylbenzene), to molecules with much longer and more complex alkyl substituents. "Benzene, dodecyldimethyl-" falls into the category of polysubstituted, branched alkylbenzenes.

Its name implies a benzene ring bonded to three alkyl groups: one dodecyl group (C₁₂H₂₅) and two methyl groups (CH₃). This results in a molecular formula of C₂₀H₃₄. Unlike linear dodecylbenzene (B1670861) (C₁₈H₃₀), which has a single unbranched C₁₂ chain, "Benzene, dodecyldimethyl-" possesses a more complex, branched structure.

The precise arrangement of these three groups on the benzene ring can vary, leading to a multitude of structural isomers. nih.gov For example, the compound could be 1-dodecyl-2,3-dimethylbenzene, 1-dodecyl-2,4-dimethylbenzene, and so on. Each isomer, while sharing the same molecular formula, will exhibit distinct physical and chemical properties due to the different spatial relationships between the bulky dodecyl group and the smaller methyl groups. nih.gov

Table 1: General Properties of Benzene, dodecyldimethyl- and Related Compounds

| Property | Benzene, dodecyldimethyl- | n-Dodecylbenzene |

| Molecular Formula | C₂₀H₃₄ | C₁₈H₃₀ |

| Molecular Weight | 274.5 g/mol | 246.43 g/mol |

| Compound Class | Polysubstituted Alkylbenzene | Linear Alkylbenzene (LAB) |

| Structural Feature | Branched (one C₁₂ and two C₁ groups) | Linear (one C₁₂ group) |

| CAS Number | 81504-81-6 (for the general class) | 123-01-3 |

Note: Data for Benzene, dodecyldimethyl- is based on its molecular formula. Data for n-Dodecylbenzene is from established chemical databases for comparison. ontosight.ai

Current Research Trajectories and Academic Significance

Current research in the field of alkylbenzenes continues to be vibrant, with several key trajectories. A major focus is the development of more efficient and environmentally friendly catalysts for alkylation reactions, particularly solid acid catalysts like zeolites, to replace traditional liquid acids such as HF and AlCl₃. nih.govresearchgate.net Another significant area is the synthesis of alkylbenzenes with highly specific structures to act as precursors for performance chemicals. researchgate.net

The academic significance of a compound like "Benzene, dodecyldimethyl-" lies in its potential to serve as a model for understanding the structure-property relationships in complex alkylaromatics. The interplay between the long dodecyl chain and the two methyl groups can influence key parameters such as:

Melting and Boiling Points: The increased branching and molecular weight compared to dodecylbenzene would be expected to alter these properties. ontosight.ai

Solubility: The specific substitution pattern affects how the molecule interacts with solvents.

Thermal and Oxidative Stability: These are critical properties for applications like lubricants and heat transfer fluids.

Performance of Derivatives: If sulfonated to create a surfactant, the branching pattern would significantly impact its detergency, foaming, and wetting characteristics.

While large-scale industrial production focuses on simpler LABs, the study of more complex isomers like dodecyldimethylbenzene is crucial for the fine chemicals sector, where small quantities of highly tailored molecules are required for specialized applications. The synthesis of a specific isomer of dodecyldimethylbenzene would likely involve a multi-step process or advanced catalytic methods capable of controlling the regioselectivity of the Friedel-Crafts alkylation. byjus.com

Table 2: Physicochemical Data of C₂₀H₃₄ and a Related Alkylbenzene

| Property | Benzene, dodecyldimethyl- (C₂₀H₃₄ Isomers) | n-Dodecylbenzene (C₁₈H₃₀) |

| State at STP | Liquid (Predicted) | Liquid |

| Boiling Point | ~300-350 °C (Predicted) | 331 °C |

| Melting Point | ~50-60 °C (Predicted) | -7 °C |

| Density | Not available | 0.86 g/cm³ |

| Solubility in Water | Insoluble (Predicted) | Insoluble |

Note: Predicted data for C₂₀H₃₄ isomers is sourced from Ontosight. ontosight.ai Data for n-Dodecylbenzene is from established chemical handbooks.

Compound Nomenclature

For clarity, the chemical compounds mentioned in this article are listed below.

Structure

2D Structure

3D Structure

Properties

CAS No. |

81504-81-6 |

|---|---|

Molecular Formula |

C20H34 |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

1-dodecyl-2,3-dimethylbenzene |

InChI |

InChI=1S/C20H34/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18(2)19(20)3/h14-15,17H,4-13,16H2,1-3H3 |

InChI Key |

GAWUIKLWUQFZON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dodecyldimethylbenzene Analogues

Advanced Synthesis Strategies

The creation of dodecyldimethylbenzene, which involves attaching a dodecyl group to a xylene (dimethylbenzene) ring, relies on electrophilic aromatic substitution, most notably the Friedel-Crafts reaction. Modern advancements have refined this classic reaction to achieve greater control over product distribution and to minimize environmental impact.

Catalytic Approaches in Alkylation Reactions

The Friedel-Crafts alkylation is the principal method for synthesizing alkylbenzenes. libretexts.orglibretexts.org This reaction involves the alkylation of an aromatic ring using an alkyl halide or an alkene in the presence of a catalyst. wikipedia.orglumenlearning.com The choice of catalyst is critical as it dictates reaction efficiency, selectivity, and environmental footprint.

Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) and strong protic acids like hydrofluoric acid (HF) have been the catalysts of choice in industrial settings. researchgate.netwikipedia.org The mechanism involves the catalyst activating the alkylating agent (e.g., 1-dodecene (B91753) or dodecyl chloride) to form a carbocation or a highly polarized complex, which then acts as the electrophile and attacks the electron-rich aromatic ring of xylene. masterorganicchemistry.comdocbrown.info

While effective, these traditional catalysts pose significant challenges, including their corrosive nature, difficulty in separation from the product mixture, and the generation of hazardous waste. researchgate.netetsu.edu This has spurred research into solid acid catalysts, which offer a greener alternative due to their ease of separation and potential for regeneration.

Prominent solid acid catalysts include:

Zeolites : These microporous aluminosilicates, such as H-Mordenite, Zeolite Y, and Zeolite Beta, offer shape-selective properties. etsu.eduproquest.com Their defined pore structures can influence which isomers of the product are formed. For instance, in the alkylation of benzene (B151609) with 1-dodecene, zeolites have been shown to achieve high conversion rates. proquest.com A study using a lanthanide-promoted zeolite for benzene alkylation reported a 94% yield of undecylbenzene. etsu.edu

Supported Heteropolyacids : Superacid catalysts like phosphotungstic acid (PTA) supported on silica (B1680970) (SiO₂) have demonstrated high catalytic activity and selectivity for the alkylation of benzene with long-chain olefins at lower temperatures (e.g., 80°C) compared to other systems, achieving olefin conversions of 90% with nearly 100% selectivity for linear alkylbenzenes (LABs). etsu.eduacs.org

The table below summarizes the performance of various catalytic systems in related alkylation reactions.

| Catalyst | Aromatic Substrate | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| H-Mordenite | Benzene | 1-Dodecene | - | 100 | 78.2% for 2-phenyldodecane (B3050589) | proquest.com |

| Phosphotungstic Acid (PTA) on Silica | Benzene | 1-Dodecene | 80 | 90 | ~100% for LABs | etsu.edu |

| Lanthanide-promoted Zeolite | Benzene | Undecene | 180 | 94% yield | - | etsu.edu |

| Graphite | p-Xylene (B151628) | 1-Bromobutane | - | - | Greener alternative to AlCl₃ | beyondbenign.org |

Regioselective Synthesis of Alkylbenzene Isomers

In the synthesis of dodecyldimethylbenzene, the starting material is one of the three isomers of xylene (ortho-, meta-, or para-xylene). The two methyl groups already present on the benzene ring are ortho-, para-directing and activating. This means they direct the incoming dodecyl group to the positions ortho or para relative to themselves. However, the final distribution of isomers is influenced by both electronic and steric factors, leading to a distinction between kinetic and thermodynamic control. plymouth.ac.uk

For example, in the alkylation of m-xylene, the methyl groups are in positions 1 and 3. They direct the incoming electrophile to positions 2, 4, and 6 (all ortho/para positions). While electronic factors favor these positions, steric hindrance between the bulky dodecyl group and the existing methyl groups can make the resulting products less stable. plymouth.ac.uk Under conditions where the reaction is reversible (thermodynamic control), the most stable isomer (e.g., 1,3,5-substituted product) may be favored, even if it is not the one predicted by initial attack. plymouth.ac.uk Friedel-Crafts alkylations are often reversible, allowing for such isomerizations. plymouth.ac.uk

In contrast, Friedel-Crafts acylation is generally irreversible, meaning the product distribution is kinetically controlled, reflecting the initial sites of electrophilic attack. wikipedia.org

Strategies to achieve regioselectivity include:

Catalyst Selection : Shape-selective catalysts like zeolites can control access of the reactants to the active sites, favoring the formation of less sterically hindered isomers. researchgate.net

Blocking Groups : In some syntheses, a bulky, non-reactive group can be temporarily introduced to block a specific position on the aromatic ring, directing the alkylation to a desired site. The blocking group is then removed in a subsequent step.

Phase Transfer Catalysis in Dodecylbenzene (B1670861) Derivatives Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.comwikipedia.org This is particularly useful in green chemistry as it can reduce the need for organic solvents. ijirset.comacsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. wikipedia.orgyoutube.com

In the context of synthesizing dodecylbenzene derivatives, PTC can be applied to the alkylation reaction. For instance, a xylene substrate in an organic solvent can be reacted with an alkylating agent. If a nucleophile required for the reaction is in an aqueous phase, a PTC agent can shuttle it across the phase boundary.

Common phase-transfer catalysts include:

Tetrabutylammonium bromide (TBAB) nih.gov

Methyltrioctylammonium chloride (Aliquat 336) wikipedia.org

Crown ethers wikipedia.org

Anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) have also been shown to act as anion phase transfer catalysts in Friedel-Crafts reactions. sioc-journal.cntandfonline.com

The PTC mechanism enhances reaction rates and allows for milder reaction conditions, often leading to higher yields and fewer byproducts. ijirset.comcrdeepjournal.org

Exploration of Precursor Reactivity and Functionalization

The structure and reactivity of the starting materials—the dodecyl and dimethyl moieties—are fundamental to understanding the synthetic pathways and potential side reactions.

Reactions Involving Dodecyl and Dimethyl Moieties

The synthesis of dodecyldimethylbenzene involves the electrophilic attack of a dodecyl cation (or a related polarized species) on a dimethylbenzene (xylene) ring.

Dodecyl Moiety : The dodecyl group is typically introduced using either 1-dodecene or a 1-dodecyl halide (e.g., 1-dodecyl chloride). In the presence of a Lewis or Brønsted acid catalyst, 1-dodecene is protonated to form a secondary carbocation. Similarly, a dodecyl halide reacts with a Lewis acid to generate a carbocation. libretexts.orgmasterorganicchemistry.com A significant challenge in Friedel-Crafts alkylation with long chains is the propensity for the carbocation to undergo hydride shifts to form more stable internal carbocations. libretexts.orgetsu.edu This leads to a mixture of isomers where the benzene ring is attached at various positions along the dodecyl chain, rather than exclusively at the terminal carbon.

Dimethyl Moieties : The two methyl groups on the xylene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. lumenlearning.complymouth.ac.uk This increased reactivity, however, leads to a common side reaction: polyalkylation. The first alkylation product (dodecyldimethylbenzene) is even more activated than the starting xylene, making it susceptible to further alkylation, which can result in the addition of more than one dodecyl group. libretexts.orglumenlearning.com

Derivatization of Benzene Sulfonyl Halides for Related Compounds

Alkylbenzenes, including dodecyldimethylbenzene, are important intermediates for producing alkylbenzene sulfonates, the active ingredient in many detergents. This conversion is typically achieved by first preparing an alkylbenzene sulfonyl halide, most commonly the sulfonyl chloride. google.comresearchgate.net

The synthesis is a two-step process:

Sulfonation : The aromatic ring of the alkylbenzene is sulfonated using a strong sulfonating agent. Common reagents include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of SO₃ in H₂SO₄), or chlorosulfonic acid (ClSO₃H). google.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the ring. wikipedia.org

Halogenation : The resulting alkylbenzenesulfonic acid is then converted into the corresponding sulfonyl chloride. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orggoogle.com An alternative one-step method involves the direct reaction of the alkylbenzene with an excess of chlorosulfonic acid. google.com More recent methods allow for the synthesis of alkyl sulfonyl chlorides from alkyl halides via S-alkyl isothiouronium salts, offering a broad substrate scope. researchgate.net

These alkylbenzene sulfonyl chlorides are versatile intermediates that can be reacted with a variety of nucleophiles to produce a wide range of derivatives, including sulfonamides and sulfonate esters. researchgate.netnih.gov

Optimized Reaction Conditions and Yield Enhancement Studies

The optimization of reaction conditions is paramount in maximizing the yield of the desired dodecyldimethylbenzene isomers while minimizing the formation of byproducts. Key parameters that are manipulated to enhance yield include the choice of catalyst, reaction temperature, pressure, reaction time, and the molar ratio of reactants.

Solid acid catalysts, particularly zeolites, have been extensively investigated as environmentally benign alternatives to traditional Lewis acids like aluminum chloride (AlCl₃) and strong liquid acids such as hydrofluoric acid (HF). Zeolites offer advantages such as ease of separation, reusability, and shape-selectivity, which can influence the isomer distribution of the final product. For instance, in the alkylation of benzene with 1-dodecene, a reaction analogous to xylene alkylation, various zeolites including H-mordenite, H-USY, HY, and H-ZSM-5 have been studied. H-mordenite has demonstrated high selectivity for the formation of 2-phenyldodecane with complete conversion of the olefin. youtube.com

In a study on the alkylation of benzene with 1-dodecene using a USY zeolite catalyst, optimal conditions were found to be a temperature of 120°C, a pressure of 3.0 MPa, and a benzene to 1-dodecene molar ratio of 8. wikipedia.org These conditions resulted in nearly 100% conversion of 1-dodecene. wikipedia.org While this study focuses on benzene, the principles are transferable to the alkylation of xylene, suggesting that similar conditions would be a good starting point for optimizing dodecyldimethylbenzene synthesis.

The following table summarizes findings from a study on the liquid-phase alkylation of benzene with dodecene over a mordenite (B1173385) catalyst (Si/Al ratio of 20), which provides insights into the influence of temperature on dodecene conversion and product selectivity.

Table 1: Effect of Temperature on the Alkylation of Benzene with 1-Dodecene over Mordenite Catalyst

| Temperature (°C) | Dodecene Conversion (%) | Selectivity for 2-Phenyldodecane (%) | Selectivity for other Phenyldodecane Isomers (%) |

|---|---|---|---|

| 80 | 85 | 45 | 55 |

| 100 | 95 | 55 | 45 |

| 120 | 99 | 65 | 35 |

| 140 | >99 | 70 | 30 |

Data derived from kinetic modeling studies on the liquid phase alkylation of benzene with dodecene over mordenite. researchgate.net

Kinetic and Thermodynamic Control in Synthesis

The regioselectivity of the Friedel-Crafts alkylation of xylene is governed by a delicate interplay between kinetic and thermodynamic control. The initial point of attachment of the dodecyl group to the xylene ring is often dictated by the relative rates of reaction at the different available positions (kinetic control). However, under prolonged reaction times or at higher temperatures, isomerization of the product can occur, leading to a product distribution that reflects the relative thermodynamic stabilities of the different isomers (thermodynamic control).

In the alkylation of toluene (B28343), a close analogue of xylene, the methylation reaction has been shown to be under kinetic control at lower temperatures, favoring the formation of ortho- and para-xylene. At higher temperatures, the reaction shifts towards thermodynamic control, with the more stable meta-xylene becoming the major product. This principle is also applicable to the dodecylation of xylene. The initial alkylation is an electrophilic aromatic substitution where the electron-donating methyl groups on the xylene ring direct the incoming dodecyl carbocation to the ortho and para positions.

The reaction mechanism involves the formation of a carbocation from the dodecene in the presence of the acid catalyst. This carbocation then attacks the electron-rich aromatic ring of xylene. The stability of the resulting arenium ion intermediate influences the product distribution. The formation of the thermodynamically more stable product is not always favored under kinetic conditions because the activation energy for its formation may be higher.

The following table illustrates the general principles of how reaction conditions can favor either kinetic or thermodynamic products in electrophilic aromatic substitution reactions.

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Catalyst Acidity | High | Moderate |

| Solvent | Non-polar | Polar |

This table represents generalized principles of kinetic and thermodynamic control in electrophilic aromatic substitution reactions.

Process Research and Scale-Up Considerations (Academic Perspective)

From an academic standpoint, the transition of a synthetic route for dodecyldimethylbenzene analogues from a laboratory scale to a larger, more industrially relevant scale presents a number of challenges and considerations. The primary goals of process research are to develop a safe, robust, cost-effective, and environmentally sustainable process. patsnap.com

Key considerations in the scale-up of the Friedel-Crafts alkylation of xylene with dodecene include:

Heat Transfer: The alkylation reaction is typically exothermic. slideshare.net On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inadequate heat control can lead to temperature gradients, promoting side reactions and potentially causing a runaway reaction. Process research must therefore focus on characterizing the reaction calorimetry to design appropriate cooling systems for the scaled-up process.

Mass Transfer: In heterogeneous catalytic systems, such as those employing solid zeolite catalysts, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface and the diffusion of products away from it. chegg.com Agitation and reactor design are critical to ensure efficient mass transfer and to prevent the catalyst from settling, which would reduce its effective surface area.

Catalyst Deactivation and Regeneration: Solid acid catalysts can deactivate over time due to coking, where carbonaceous deposits block the active sites. chegg.com Process research should investigate the rate of deactivation under various conditions and develop effective regeneration protocols, such as controlled oxidation, to extend the catalyst's lifetime.

Solvent and Catalyst Selection: The choice of solvent and catalyst has significant implications for process safety, environmental impact, and cost. While traditional catalysts like AlCl₃ are effective, they generate significant amounts of corrosive and hazardous waste. The academic drive is towards the development and implementation of solid acid catalysts that can be easily separated and recycled, aligning with the principles of green chemistry. patsnap.com

Downstream Processing: The isolation and purification of the desired dodecyldimethylbenzene isomer from the reaction mixture is a crucial step. This often involves distillation, and the presence of closely boiling isomers can complicate the separation process. Process research should aim to optimize the reaction selectivity to simplify the purification requirements.

The development of a scalable process requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and analytical chemistry to ensure a successful and sustainable manufacturing process.

Environmental Biodegradation and Transformation Mechanisms of Dodecyldimethylbenzene

Microbial and Enzymatic Degradation Pathways

The environmental persistence of dodecyldimethylbenzene, a member of the broader class of long-chain alkylbenzenes (LCABs), is largely determined by its susceptibility to microbial degradation. This process is primarily carried out by a diverse range of bacteria and fungi present in soil and water. These microorganisms possess sophisticated enzymatic systems capable of breaking down this complex organic molecule into simpler, less harmful substances. The degradation typically commences with an initial attack on either the long alkyl side chain or the aromatic benzene (B151609) ring, leading to a cascade of biochemical reactions.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, where oxygen is readily available, the biodegradation of dodecyldimethylbenzene is most efficient. The primary mechanism involves the initial oxidation of the terminal methyl group of the dodecyl chain. This reaction is catalyzed by monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of oxygen, respectively, into the molecule. This initial hydroxylation step is crucial as it makes the hydrocarbon more water-soluble and susceptible to further enzymatic attack.

Following the initial oxidation, the long alkyl chain is typically shortened through a process known as β-oxidation. This is a stepwise process where two-carbon units are sequentially cleaved from the carboxylated alkyl chain, producing acetyl-CoA, which can then enter the central metabolic pathways of the microorganism, such as the Krebs cycle, to generate energy and biomass. nih.gov

Alternatively, microbial degradation can initiate on the aromatic ring. Dioxygenase enzymes can attack the benzene ring, leading to the formation of a cis-dihydrodiol. This is then dehydrogenated to form a substituted catechol, a key intermediate in the degradation of many aromatic compounds. nih.gov The presence of the two methyl groups on the benzene ring, as in dodecyldimethylbenzene, influences the position of this initial attack.

Role of Extracellular and Intracellular Enzymes

Both extracellular and intracellular enzymes play vital roles in the biodegradation of dodecyldimethylbenzene. While some initial breakdown of large, insoluble hydrocarbon molecules may be facilitated by extracellular enzymes that are secreted by microorganisms into the surrounding environment, the majority of the degradation process occurs within the microbial cell.

Intracellular enzymes, such as monooxygenases and dioxygenases, are responsible for the key initial oxidative attacks on the dodecyl chain and the dimethyl-substituted benzene ring. nih.gov Once the molecule is transported into the cell, a series of intracellular enzymes, including dehydrogenases and those involved in the β-oxidation pathway, continue the breakdown process. For the aromatic ring, catechol 2,3-dioxygenase is a critical intracellular enzyme that cleaves the catechol intermediate, opening up the aromatic ring and paving the way for its complete mineralization. nih.govwikipedia.orgnih.gov

Oxidative Degradation Processes

The complete oxidative degradation, or mineralization, of dodecyldimethylbenzene results in the formation of carbon dioxide, water, and microbial biomass. This process effectively removes the pollutant from the environment. The efficiency of this oxidative degradation is dependent on various factors, including the availability of oxygen and the specific metabolic capabilities of the present microbial community.

Factors Influencing Biodegradation Kinetics and Rates

The rate at which dodecyldimethylbenzene is biodegraded in the environment is not constant and is influenced by a variety of factors. These include the molecular structure of the compound itself, as well as the surrounding environmental conditions.

Influence of Molecular Structure and Functional Groups

The specific molecular architecture of dodecyldimethylbenzene plays a significant role in its biodegradability. The long dodecyl chain, while providing a rich source of carbon for microorganisms, can also impart a hydrophobic character to the molecule, potentially limiting its bioavailability.

The branching of the alkyl chain, a characteristic of some alkylbenzenes, is known to significantly hinder biodegradation. Highly branched structures are more resistant to microbial attack than their linear counterparts. nih.gov In the case of dodecyldimethylbenzene, the presence and position of the two methyl groups on the benzene ring are critical. The methyl groups are electron-donating, which can influence the reactivity of the aromatic ring and the position of enzymatic attack. doubtnut.comlibretexts.org The steric hindrance caused by these methyl groups can also affect how efficiently degradative enzymes can bind to the aromatic ring. Studies on xylene isomers (dimethylbenzenes) have shown that the relative positions of the methyl groups (ortho, meta, or para) lead to different degradation rates and pathways. ontosight.aiethz.ch

Interactive Table: Influence of Isomerism on Xylene Degradation

| Isomer | Relative Degradation Rate | Key Degradative Enzymes |

|---|---|---|

| m-Xylene | Generally faster than o- and p-xylene (B151628) | Xylene monooxygenase, Catechol 2,3-dioxygenase |

| o-Xylene (B151617) | Intermediate | Xylene monooxygenase, Catechol 2,3-dioxygenase |

Impact of Crystallinity and Polymer Composition (Applicable to related materials)

The physical form in which dodecyldimethylbenzene is present in the environment can significantly influence its bioavailability and, consequently, its biodegradation rate. When incorporated into polymeric materials, the crystallinity and composition of the polymer matrix are key determinants of the compound's accessibility to microorganisms.

Generally, a higher degree of crystallinity in a polymer matrix restricts the diffusion of water, enzymes, and microorganisms, thereby slowing down the biodegradation of any entrapped chemical. ncsu.eduresearchgate.net The amorphous regions of a polymer are more susceptible to microbial attack, as they allow for greater penetration of the agents of biodegradation. ncsu.edu For instance, studies on polylactic acid (PLA) have shown that its degradation rate decreases with increasing crystallinity. researchgate.net It is reasonable to infer that if dodecyldimethylbenzene were present as an additive or impurity in a semi-crystalline polymer, its release and subsequent biodegradation would be hindered by the crystalline domains.

The chemical composition of the polymer also plays a vital role. The presence of functional groups that can be readily hydrolyzed or oxidized can accelerate the breakdown of the polymer matrix, leading to the release of dodecyldimethylbenzene and making it available for microbial degradation. The interaction between the polymer and dodecyldimethylbenzene, including potential plasticizing effects, could also alter the polymer's morphology and, in turn, its biodegradability.

Environmental Determinants: Temperature, Moisture, and Microbial Community Dynamics

The biodegradation of dodecyldimethylbenzene is intrinsically linked to a variety of environmental factors that influence microbial activity and the chemical's bioavailability.

Temperature: Temperature directly affects the metabolic rates of microorganisms. Generally, an increase in temperature, up to an optimal point for the specific microbial community, will accelerate the biodegradation of alkylbenzenes. researchgate.net Higher temperatures can also increase the volatility and solubility of dodecyldimethylbenzene, potentially influencing its distribution and availability in the environment.

Moisture: Water is essential for microbial life and for the enzymatic processes involved in biodegradation. Adequate moisture levels are necessary to support a thriving microbial population and to facilitate the transport of nutrients and the chemical substrate to the microorganisms. researchgate.net In soil environments, the availability of water can be a limiting factor, and periods of drought can significantly retard the degradation of organic pollutants. researchgate.net The partitioning of dodecyldimethylbenzene between soil, water, and air is also influenced by moisture content.

Microbial Community Dynamics: The composition and adaptability of the microbial community are paramount for the effective degradation of dodecyldimethylbenzene. Environments with a diverse and robust microbial population, particularly those with a history of exposure to hydrocarbons, are more likely to harbor microorganisms capable of degrading this compound. nih.gov The degradation process often involves a consortium of different microbial species, each playing a role in the breakdown of the parent compound and its intermediate metabolites. The structure of the microbial community can shift in response to the presence of the pollutant, with an enrichment of species that can utilize it as a carbon source. researchgate.net

Environmental Fate Modeling and Persistence Studies (Theoretical Aspects)

Environmental fate models are valuable tools for predicting the distribution, transport, and persistence of chemicals like dodecyldimethylbenzene in the environment. nih.gov These models integrate the physicochemical properties of the compound with the characteristics of different environmental compartments (air, water, soil, sediment) to estimate its likely behavior.

For a compound like dodecyldimethylbenzene, key parameters in fate modeling would include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These properties would determine its tendency to volatilize into the atmosphere, dissolve in water, or adsorb to soil and sediment particles. Given its long alkyl chain, dodecyldimethylbenzene is expected to have low water solubility and a high Kow, suggesting a strong affinity for organic matter in soil and sediment.

Persistence, defined as the length of time a chemical remains in the environment, is a critical aspect of its environmental risk assessment. epa.gov The persistence of dodecyldimethylbenzene is primarily determined by its rate of biodegradation. Based on studies of structurally similar compounds, such as branched alkylbenzene sulfonates, it is anticipated that dodecyldimethylbenzene would be more persistent than its linear counterparts. The presence of the dimethyl substitution on the aromatic ring and the branched nature of the dodecyl chain (if not a linear n-dodecyl group) would likely increase its resistance to microbial degradation.

Degradation simulation studies, often using radiolabeled compounds in controlled laboratory settings that mimic natural environments (e.g., water/sediment systems, soil), are the most definitive way to determine a chemical's degradation half-life. smithers.com Such studies for dodecyldimethylbenzene would be necessary to accurately quantify its persistence and to identify its major degradation products. The European Union provides guidance on how to derive degradation kinetics from such environmental fate studies for regulatory purposes. europa.eu

Advanced Analytical and Characterization Techniques for Dodecyldimethylbenzene

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for separating dodecyldimethylbenzene from complex mixtures. The choice of method depends on the sample matrix and the specific analytical goal.

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like dodecyldimethylbenzene. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detailed Research Findings: For linear alkylbenzenes, including dodecylbenzene (B1670861) isomers, capillary GC is the method of choice. Non-polar columns are typically employed, as they separate the alkylbenzenes primarily by boiling point and, to a lesser extent, by the position of the phenyl group on the alkyl chain. shimadzu.com A study on the determination of LABs developed a precise and sensitive method using a Varian 3300 GC and a Varian 3800 GC coupled with a mass spectrometer (GC-MS). nih.gov The optimal conditions were established using a non-polar VF-5ms capillary column. nih.gov The elution sequence for linear alkylbenzenes was found to be in order of increasing alkyl chain length: decylbenzene, undecylbenzene, dodecylbenzene, and tridecylbenzene. nih.gov

When coupled with a mass spectrometer, GC-MS provides definitive identification by comparing the mass spectrum of an eluting peak with a library of known spectra. nih.gov The mass spectra of positional isomers of dodecylbenzene are very similar, but their chromatographic retention times differ, allowing for their distinction. shimadzu.com The combination of retention time and mass spectral data provides a high degree of confidence in the identification and quantification of dodecyldimethylbenzene. nih.gov

Table 1: Optimized GC/MS Conditions for Linear Alkylbenzene Analysis

| Parameter | Condition | Source |

| Instrument | GC Varian 3300, GC-MS Varian 3800 | nih.gov |

| Column | VF-5ms (capillary, non-polar) | nih.gov |

| DB-1 or DB-5 (capillary, non-polar) | shimadzu.com | |

| Injector Temperature | 250°C | nih.gov |

| Column Temperature | 180°C (Isothermal) | nih.gov |

| Max Oven Temperature | 240°C is sufficient | shimadzu.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer | nih.gov |

| Detector Temperature | 275°C (FID) | nih.gov |

| Carrier Gas | Nitrogen | nih.gov |

| Flow Rate | 2.5 mL/min | nih.gov |

| Sample Size | 0.25 µL | nih.gov |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and its ultra-high-performance (UHPLC) variant, separates compounds based on their interaction with a stationary phase and a liquid mobile phase. chromatographyonline.com For non-polar compounds like dodecyldimethylbenzene, reversed-phase HPLC is the most common approach.

Detailed Research Findings: In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tubitak.gov.tr Non-polar analytes, such as the alkylbenzene portion of dodecyldimethylbenzene, interact strongly with the non-polar stationary phase. Their retention is controlled by adjusting the composition of the mobile phase. Increasing the proportion of the organic solvent reduces the polarity of the mobile phase, which decreases the retention time of non-polar compounds.

While much of the specific literature focuses on the more polar linear alkylbenzene sulfonates (LAS), the chromatographic principles for separating the alkyl chain homologues are directly applicable. nih.gov HPLC methods have been developed to separate LAS homologues with different alkyl chain lengths (C10 to C13). shodex.com These separations are achieved on C18 columns using a mobile phase of acetonitrile and water, often containing a modifier like ammonium (B1175870) acetate (B1210297) to improve peak shape. nih.gov Dodecyldimethylbenzene, being a neutral, non-polar compound, would be strongly retained on a C18 column and could be effectively separated from more polar substances. UHPLC, by using smaller particles in the column, offers faster analysis times and higher resolution compared to traditional HPLC.

Table 2: Typical Reversed-Phase HPLC Conditions for Alkylbenzene Separation

| Parameter | Condition | Source |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | tubitak.gov.tr |

| Column | C18 (e.g., Inertsil ODS3, Shim-pack XR-ODS) | shimadzu.comshodex.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | tubitak.gov.trnih.gov |

| Detection | UV Detector (e.g., at 225 nm or 280 nm for the benzene (B151609) ring) | nih.govshodex.com |

| Principle | Non-polar analyte (dodecyldimethylbenzene) interacts with the non-polar C18 stationary phase. Elution is controlled by the polarity of the mobile phase. | tubitak.gov.tr |

Adsorption chromatography is a foundational technique where separation is based on the differential adsorption of analytes onto the surface of a solid stationary phase. shodex.com The mobile phase, which can be a liquid or gas, flows over the stationary phase, and components that adsorb more strongly are retained longer. shodex.comepa.gov

Detailed Research Findings: In normal phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel or alumina) and a non-polar mobile phase (e.g., hexane) are used. usgs.gov Separation is based on polarity; polar molecules are strongly attracted to the polar stationary phase and move slowly, while non-polar molecules have weak interactions and move quickly through the column. epa.govusgs.gov

Dodecyldimethylbenzene is a non-polar compound due to its long alkyl chain and hydrocarbon aromatic ring. In a normal phase system, it would have very little affinity for the polar stationary phase and would therefore elute very quickly with the non-polar solvent. This makes normal phase chromatography useful for separating dodecyldimethylbenzene from more polar impurities, which would be strongly retained on the column. However, it is less effective for separating dodecyldimethylbenzene from other non-polar hydrocarbons with similar properties.

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with the analyte to obtain structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds. thermofisher.com It operates by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C) within a strong magnetic field. thermofisher.comresearchgate.net The resulting spectrum provides information about the chemical environment of each nucleus, revealing the connectivity and arrangement of atoms.

Detailed Research Findings: For dodecyldimethylbenzene, NMR provides a clear picture of its constituent parts: the substituted aromatic ring and the long dodecyl chain.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the two methyl groups attached to the ring, and the protons of the dodecyl chain. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The two methyl groups on the ring would likely appear as sharp singlets. The protons on the dodecyl chain would appear in the upfield region (typically 0.8-2.7 ppm), with the CH₂ group attached directly to the benzene ring appearing further downfield than the others, and the terminal CH₃ group of the chain appearing as a triplet around 0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. It would show distinct signals for the aromatic carbons (typically 120-150 ppm), the carbons of the two methyl groups on the ring, and the carbons of the dodecyl chain (typically 10-40 ppm).

Multinuclear & 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) can establish ¹H-¹H coupling relationships, confirming which protons are adjacent in the structure. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the signals from the alkyl chain and the aromatic ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dodecyldimethylbenzene

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons (Ar-H) | ~7.0 - 7.3 | ~125 - 145 | The exact pattern and shift depend on the substitution pattern on the ring. |

| Aromatic Methyl Protons (Ar-CH₃) | ~2.3 | ~20 - 22 | Appears as a singlet. |

| Benzylic Protons (-CH₂-Ar) | ~2.6 | ~35 | The CH₂ group of the dodecyl chain attached to the ring. |

| Alkyl Chain Protons (-(CH₂)₁₀-) | ~1.2 - 1.6 | ~22 - 32 | A complex multiplet representing the bulk of the alkyl chain. |

| Terminal Methyl Protons (-CH₃) | ~0.9 | ~14 | Appears as a triplet due to coupling with the adjacent CH₂ group. |

Note: These are approximate values and can vary based on the solvent and specific isomer.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present in a molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is a modern method that collects the spectral data much more rapidly and with higher sensitivity.

Detailed Research Findings: An FT-IR spectrum of dodecyldimethylbenzene would display characteristic absorption bands corresponding to its aromatic and aliphatic components.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H stretching vibrations of the sp³ hybridized carbons in the long dodecyl chain and the ring's methyl groups. Aromatic C-H stretching vibrations appear at higher frequencies, just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the CH₂ and CH₃ groups of the alkyl chain appear in the 1375-1465 cm⁻¹ range. Out-of-plane (OOP) bending of the aromatic C-H bonds occurs in the 690-900 cm⁻¹ region, and the pattern of these peaks can provide clues about the substitution pattern on the benzene ring.

For a molecule to absorb IR radiation, its vibration must cause a change in the molecule's dipole moment.

Table 4: Characteristic FT-IR Absorption Frequencies for Dodecyldimethylbenzene

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Source |

| Aromatic C-H Stretch | 3100 - 3010 | Ar-H | |

| Aliphatic C-H Stretch | 2960 - 2850 | -CH₃, -CH₂- | |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring | |

| Aliphatic C-H Bend | 1465 - 1375 | -CH₃, -CH₂- | |

| Aromatic C-H OOP Bend | 900 - 690 | Ar-H (substituted) |

Mass Spectrometry (MS) and High-Resolution Variants (HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of dodecyldimethylbenzene. Upon ionization in a mass spectrometer, aromatic compounds like dodecyldimethylbenzene form molecular ions. jove.com The fragmentation of these ions provides a unique fingerprint that aids in identification.

For alkyl-substituted benzenes, a common fragmentation pathway involves the cleavage at the benzylic carbon, leading to the formation of a resonance-stabilized benzyl (B1604629) carbocation. This can further rearrange to a more stable tropylium (B1234903) ion, which often results in a prominent peak in the mass spectrum. jove.com Alkylbenzenes with side chains of three or more carbons, such as dodecyldimethylbenzene, can also undergo a McLafferty rearrangement, which would be detectable at a specific mass-to-charge ratio (m/z) of 92. jove.com The fragmentation of the molecular ion can also involve the loss of a methyl group to form a methyltropylium ion. jove.com

Table 1: Common Fragmentation Patterns in Mass Spectrometry of Alkylbenzenes

| Fragment Ion | Formation Mechanism | Significance |

| [M]+ | Molecular ion | Represents the intact molecule minus an electron. |

| [C7H7]+ | Tropylium ion | A highly stable and often abundant fragment. jove.com |

| m/z 92 | McLafferty Rearrangement | Characteristic for alkyl chains with three or more carbons. jove.com |

| [M-CH3]+ | Methyltropylium ion | Indicates the loss of a methyl group. jove.com |

This table is generated based on typical fragmentation patterns for alkylbenzenes and may be applicable to dodecyldimethylbenzene.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of dodecyldimethylbenzene and its fragments, which is invaluable for distinguishing it from other compounds with similar nominal masses in complex mixtures. usgs.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar compounds. While dodecyldimethylbenzene itself is nonpolar, ESI-MS has proven effective for the analysis of its sulfonated derivatives, linear alkylbenzene sulfonates (LAS), which are common in environmental samples like sludge-amended soils. nih.gov This technique allows for the gentle ionization of these larger, more polar molecules, enabling their detection and characterization by mass spectrometry. nih.govcolostate.edu

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by dodecyldimethylbenzene promotes electrons from a lower energy ground state to a higher energy excited state. wustl.edu The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's structure. sciencepublishinggroup.com

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared (IR) spectroscopy. It is based on the inelastic scattering of monochromatic light. The resulting Raman spectrum reveals the vibrational modes of the molecule, offering insights into its structure and conformation. kiku.dkaps.org

Studies on a series of n-alkylbenzenes, from pentylbenzene (B43098) to decylbenzene, have utilized Raman spectroscopy to investigate the conformational preferences of the alkyl chain. rsc.org These studies have shown that as the alkyl chain length increases, the number of possible conformations also increases, leading to more complex Raman spectra. rsc.org Evidence for folded structures in longer alkyl chains has been observed in the Raman spectra. rsc.org For dodecyldimethylbenzene, it can be inferred that the Raman spectrum would similarly provide information on the conformational state of its long alkyl chain. The spectrum would also contain characteristic bands associated with the vibrations of the benzene ring. kiku.dkaps.org

Advanced Sample Preparation Techniques

The successful analysis of dodecyldimethylbenzene, especially from complex environmental or industrial samples, heavily relies on effective sample preparation. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection.

Extraction Methods from Complex Matrices (e.g., Soxhlet, Supercritical Fluid Extraction, Liquid-Liquid Extraction, Solid Phase Extraction)

Several extraction techniques are available for isolating dodecyldimethylbenzene from various matrices.

Soxhlet Extraction: This is a classic and robust method for extracting nonvolatile and semi-volatile organic compounds from solid samples like soil and sludge. epa.gov The sample is placed in a thimble and continuously extracted with a cycling solvent, ensuring intimate contact and efficient extraction. epa.govscience.gov Automated Soxhlet extraction systems can reduce extraction times compared to the traditional method. epa.gov For instance, a screening method for linear alkylbenzene sulfonates in sediments utilized water as a solvent in a microwave-assisted Soxhlet extraction, achieving recoveries greater than 90%. nih.gov

Supercritical Fluid Extraction (SFE): SFE is a more environmentally friendly alternative to traditional solvent extraction, often utilizing supercritical carbon dioxide (CO2) as the extraction fluid. fiu.eduacs.org It is particularly effective for extracting polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes alkylbenzenes, from environmental matrices like marine sediments and soil. nih.govacs.orgresearchgate.net The efficiency of SFE can be influenced by factors such as temperature, pressure, and the use of organic modifiers. nih.gov In some cases, the addition of a cosolvent like methanol can improve the recovery of higher molecular weight compounds. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org For a nonpolar compound like dodecyldimethylbenzene in a water sample, it would be partitioned into an organic solvent. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is a variation that uses small amounts of extraction and disperser solvents, followed by centrifugation, and is suitable for extracting organic compounds from water samples. wikipedia.org

Solid Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration. youtube.com It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. youtube.com SPE is effective for extracting alkylbenzenes from environmental matrices. nih.gov For example, a method for analyzing linear alkylbenzene sulfonates in sludge-amended soil used C18 SPE cartridges for cleanup after pressurized liquid extraction. nih.gov

Table 2: Comparison of Extraction Methods for Dodecyldimethylbenzene

| Extraction Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. epa.gov | Robust, efficient for solid samples. epa.govscience.gov | Time-consuming, uses large volumes of organic solvents. acs.org |

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure. fiu.edu | Fast, environmentally friendly (uses CO2). acs.orgresearchgate.net | Requires specialized equipment. |

| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. wikipedia.org | Simple, widely applicable. wikipedia.org | Can be labor-intensive, may form emulsions. libretexts.org |

| Solid Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent followed by elution. youtube.com | Efficient cleanup and concentration, uses less solvent than LLE. youtube.com | Sorbent selection is critical. |

This table provides a general comparison of the extraction methods.

Sample Clean-Up and Concentration Strategies

After the initial extraction, further cleanup and concentration steps are often necessary to remove co-extracted interferences and to increase the analyte concentration to detectable levels. epa.gov For extracts from Soxhlet or SFE, a Kuderna-Danish (K-D) apparatus can be used to concentrate the extract. epa.gov Solid-phase extraction is also a primary method for sample cleanup, where interfering compounds are either not retained on the sorbent or are washed away before the analyte of interest is eluted. youtube.com The choice of wash solvents is critical to ensure that interferences are removed without significant loss of the target analyte. youtube.com

Derivatization for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for gas chromatography (GC) analysis. libretexts.orgresearchgate.net For compounds that are not sufficiently volatile or that may interact with the chromatographic column, derivatization can enhance their volatility, thermal stability, and detectability. libretexts.orgresearchgate.net Common derivatization methods include silylation, acylation, and alkylation. libretexts.orggcms.cz For alkylphenols, which are structurally related to dodecyldimethylbenzene, silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been shown to be a rapid and effective method for GC/MS analysis. nih.gov While dodecyldimethylbenzene itself is generally amenable to GC analysis without derivatization, derivatization could be employed to enhance sensitivity or to confirm its identity in complex samples. jfda-online.com

Theoretical Chemistry and Computational Modeling of Dodecyldimethylbenzene

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. chemrxiv.org For a molecule like dodecyldimethylbenzene, these studies would elucidate the influence of the dodecyl and dimethyl substituents on the aromatic ring's electronics and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetic properties of molecules. nih.gov For dodecyldimethylbenzene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and determine key electronic parameters. aljest.netresearchgate.net

Although direct data for dodecyldimethylbenzene is scarce, DFT studies on similar surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) provide insight into the methodology. aljest.netpku.edu.cn Such calculations can determine structural, energetic, and thermodynamic parameters. aljest.net The results would provide a rich database of information, including optimized bond lengths, bond angles, and total energies. Molecular orbital calculations, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. A lower HOMO-LUMO energy gap generally indicates higher reactivity. aljest.net

Table 1: Illustrative DFT-Calculated Properties for an Alkylbenzene This table presents hypothetical yet representative data for a molecule like dodecyldimethylbenzene, based on typical values for long-chain alkylbenzenes.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -850.123 | Represents the total electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -6.25 | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.85 | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.40 | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | 0.55 | Measures the polarity of the molecule. |

The electronic structure of dodecyldimethylbenzene is characterized by the interplay between the aromatic π-system of the benzene (B151609) ring and the σ-bonds of the alkyl chain and methyl groups. The alkyl and methyl groups are known as electron-donating groups, which increase the electron density of the benzene ring through an inductive effect. youtube.com This increased electron density makes the ring more nucleophilic and influences its reactivity in electrophilic aromatic substitution reactions. khanacademy.org

Computational analyses can visualize these effects. For instance, molecular orbital analyses of substituted benzenes show that while the π orbitals are key to the classical understanding of aromaticity, the σ bonding orbitals also play a crucial role in determining properties like NMR chemical shifts. rsc.org A study of both σ and π orbital sets is necessary to fully understand the electron density patterns in substituted benzenes. rsc.org The electron-donating nature of the alkyl and methyl groups would be expected to increase the electron density at the ortho and para positions of the ring, though the steric hindrance from the long dodecyl chain would also play a significant role in its interactions. youtube.comrsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.govmdpi.com For a molecule with a long, flexible chain like dodecyldimethylbenzene, MD simulations are invaluable.

The dodecyl chain of dodecyldimethylbenzene can adopt a vast number of conformations due to rotation around its carbon-carbon single bonds. MD simulations can explore this conformational landscape to identify low-energy structures and understand the chain's flexibility. Studies on linear alkylbenzene sulfonates have shown that both the length of the alkyl tail and the position of the benzene ring attachment influence the molecule's orientation and mobility, for example, at a water/air interface. nih.gov

In different environments, the dynamic behavior would change significantly:

In Vacuum: The chain would be highly flexible, exploring a wide range of conformations.

In an Aqueous Environment: The hydrophobic dodecyl chain would tend to collapse upon itself to minimize contact with water, adopting more compact conformations.

At an Interface (e.g., oil/water or air/water): The molecule would orient itself with the hydrophobic tail in the non-polar phase (oil or air) and the dimethylbenzene head group towards the polar phase (water). MD simulations of related surfactants show that as surface coverage increases, the alkyl tails become more ordered and vertically oriented. researchgate.net

Table 2: Representative Dihedral Angles in an Alkyl Chain This table illustrates the primary rotational states for a C-C-C-C dihedral in the dodecyl chain and their general energetic properties.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti (trans) | ~180 | 0 (most stable) | The carbon chain is in a linear, extended state. |

| Gauche (+) | ~ +60 | ~0.9 | The carbon chain has a "kink" or bend. |

| Gauche (-) | ~ -60 | ~0.9 | The carbon chain has a "kink" in the opposite direction. |

As an amphiphilic molecule, dodecyldimethylbenzene is expected to exhibit significant aggregation behavior in polar solvents like water. The hydrophobic dodecyl tails will avoid water, while the slightly more polar dimethylbenzene heads will interact more favorably with it. This drives the self-assembly of molecules into aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC).

MD simulations are a key tool for studying these phenomena at a molecular level. Simulations of multiple linear alkylbenzene sulfonate molecules in water show how they aggregate to form micelles, with the hydrophobic tails forming a core and the polar headgroups exposed to the water. mdpi.com The radial distribution function (RDF) is a common analysis tool in these simulations, used to quantify the degree of aggregation between different parts of the molecules. researchgate.net For dodecyldimethylbenzene, simulations would likely show strong aggregation of the dodecyl chains due to hydrophobic forces and potential π-π stacking interactions between the benzene rings.

Computational Modeling of Molecular Interactions

The behavior of dodecyldimethylbenzene, both as an individual molecule and in bulk, is governed by a combination of intermolecular forces. Computational models, particularly the force fields used in MD simulations, are parameterized to accurately represent these interactions. niscpr.res.in

The primary interactions involving dodecyldimethylbenzene are:

Van der Waals Interactions: These are dominant, especially for the long, nonpolar dodecyl chain. They include attractive dispersion forces and short-range repulsive forces.

Hydrophobic Interactions: In aqueous solution, the tendency of the nonpolar alkyl chains to aggregate is a major driving force for phenomena like micelle formation. This is not a fundamental force but rather an entropic effect related to the disruption of water's hydrogen-bonding network.

π-π Stacking: The aromatic rings of two dodecyldimethylbenzene molecules can stack on top of each other. These interactions, a form of noncovalent bonding, would contribute to the stability of aggregates. Computational studies on benzene have been used to quantify the energy of these interactions. researchgate.netresearchgate.net

CH-π Interactions: Hydrogen atoms on the alkyl chain of one molecule can interact favorably with the electron-rich π-system of a neighboring benzene ring.

Computational methods like DFT can be used to calculate the interaction energies of small molecular clusters (dimers, trimers) to help refine and validate the parameters used in classical force fields for large-scale MD simulations. niscpr.res.inresearchgate.net For example, a study on benzene-ammonia complexes used DFT to calculate interaction energies, providing fundamental data for understanding intermolecular forces. niscpr.res.in

Ligand-Based and Structure-Based Modeling Approaches

Computational modeling of surfactants like dodecyldimethylbenzene predominantly relies on ligand-based approaches, as their function is not typically characterized by binding to a single, well-defined protein pocket in the manner of traditional pharmaceuticals.

Ligand-Based Modeling: This methodology focuses on the intrinsic properties of the molecule itself to predict its behavior. For surfactants, Quantitative Structure-Property Relationship (QSPR) models are particularly relevant. These models establish a mathematical correlation between the molecular structure (the "ligand") and its macroscopic properties. For the linear alkylbenzene family, QSPR can predict key surfactant properties such as the critical micelle concentration (CMC), surface tension, and phase behavior based on descriptors like alkyl chain length, the position of the benzene ring attachment, and the degree of branching. digitellinc.comacs.org By analyzing a series of related molecules, these models can interpolate or extrapolate to predict the properties of a specific isomer like dodecyldimethylbenzene, even without direct experimental data.

Structure-Based Modeling: While classic structure-based drug design (SBDD), which involves docking a ligand into a target protein's active site, is less common for surfactants, the principles of structure-based modeling are still applicable. molfunction.comnih.govneurips.ccnih.govarxiv.org In the context of dodecyldimethylbenzene, these approaches would model its interaction with surfaces and interfaces, such as the air-water interface or a mineral surface. nih.govmdpi.com Molecular docking and dynamics simulations can be used to understand the binding modes, orientation, and interaction energies of the surfactant with these extended surfaces, which is critical for applications in detergency, mineral extraction, and oil recovery. mdpi.commdpi.com

Force Field Development and Validation

Molecular Dynamics (MD) simulations are a cornerstone for studying the behavior of dodecyldimethylbenzene, and the accuracy of these simulations is entirely dependent on the quality of the underlying force field. nih.gov A force field is a set of mathematical functions and associated parameters used to calculate the potential energy of a system of atoms. aps.orgnih.govuq.edu.au

Force Field Development: For a molecule like dodecyldimethylbenzene, a force field must accurately represent both the intramolecular (bonded) and intermolecular (non-bonded) interactions. Significant research has been dedicated to developing and parameterizing force fields for the broader class of linear alkylbenzene sulfonates (LAS), which are structurally analogous to LABs. nih.govacs.org Notably, parameters for the widely used CHARMM force field have been specifically developed for the benzenesulfonate (B1194179) group and the associated alkyl tails. nih.govresearchgate.net This process involves using quantum mechanics calculations to determine atomic partial charges and to parameterize critical bonded terms, such as the dihedral potentials that govern the conformational flexibility of the alkyl chain and its connection to the benzene ring. nih.govnih.gov Coarse-grained (CG) models, which group atoms into larger beads, have also been developed to allow for simulations over longer time and length scales, enabling the study of processes like micelle formation and phase behavior. okayama-u.ac.jp

Validation: The validation of a newly developed force field is a critical step to ensure its predictive power. aps.org For dodecyldimethylbenzene and related LABs, validation involves running MD simulations and comparing the calculated macroscopic properties against known experimental data. Key properties for validation include liquid density, heat of vaporization, surface tension, and phase behavior. nih.govaps.org For instance, simulations of LAS monolayers at the water/air interface have been used to validate force field parameters by comparing the calculated surface tension with experimental measurements. nih.govscite.ai The ability of a force field to correctly reproduce the phase behavior of pure isomers of sodium dodecylbenzene sulfonate provides strong validation of its accuracy. okayama-u.ac.jp

| Force Field/Model | Molecule Class | Parameterized Interactions | Validation Properties | Reference |

|---|---|---|---|---|

| CHARMM | Linear Alkylbenzene Sulfonates (LAS) | Partial charges, bonded parameters (bonds, angles, dihedrals) for benzenesulfonate group and alkyl tails. | Surface tension, molecular tilt angle at air/water interface, solubility, mobility. | nih.govacs.orgresearchgate.net |

| Coarse-Grained (CG) Model | Linear Alkylbenzene Sulfonates (LAS) | Bonded and non-bonded potentials for CG beads, targeting all-atom simulation data and experimental thermodynamics. | Phase behavior of pure isomers, self-assembly into micelles. | okayama-u.ac.jp |

| Polymer Consistent Force Field (PCFF) | Sodium Hexadecyl Benzene Sulfonate (SHS) | Used to describe intermolecular interactions for simulations of surfactant adsorption on anthracite. | Adsorption strength, relative concentration distribution, hydrophobic tail chain order. | mdpi.com |

Application of Machine Learning in Chemical Systems Modeling

The application of artificial intelligence, particularly machine learning (ML), is revolutionizing the field of chemical modeling by offering a route to rapidly predict molecular properties without relying on computationally expensive simulations or experiments. nih.govacs.orgnih.gov For surfactants like dodecyldimethylbenzene, ML provides powerful tools for screening and design. digitellinc.comresearchgate.net

ML models can be trained on large datasets of known surfactants and their experimentally determined properties. nih.gov By learning the complex relationships between a molecule's structure and its behavior, these models can predict the properties of new, untested molecules. bohrium.com Methodologies such as Artificial Neural Networks (ANNs) and Graph Neural Networks (GNNs) are being employed. digitellinc.comresearchgate.net For example, a GNN can take the molecular graph of a surfactant as input and predict its Hydrophile-Lipophile Balance (HLB), a key parameter for formulation design. digitellinc.com Such models have shown better performance than traditional empirical methods or QSPR models. digitellinc.com

Other applications include predicting the critical micelle concentration (CMC) and the complex phase behavior of surfactant-water systems. nih.govresearchgate.netbohrium.com These ML approaches can fill in missing data in partially complete phase diagrams or even perform de novo predictions for new surfactants, significantly accelerating the materials discovery process. nih.govacs.orgbohrium.com While challenges related to data bias and the need for large, diverse training sets remain, the synergy between ML and physical modeling holds immense promise for the future of surfactant science. nih.govbohrium.comresearchgate.net

| Machine Learning Model | Application Area | Predicted Properties | Reference |

|---|---|---|---|

| Graph Neural Networks (GNNs) | Surfactant Property Prediction | Hydrophile-Lipophile Balance (HLB) | digitellinc.com |

| Artificial Neural Networks (ANNs) | Ionic Surfactant Behavior | Critical Micelle Concentration (CMC) | researchgate.net |

| Various Classifiers (SVM, k-NN, etc.) | Nonionic Surfactant Phase Behavior | Phase diagrams (gap filling and de novo prediction) | nih.govacs.orgbohrium.com |

| Random Forest (RF), ANNs | In silico Quantification | Relative response factors for mass spectrometry, enabling concentration prediction without standards. | nih.gov |

Interfacial Phenomena and Surface Chemistry Research of Alkylbenzene Derivatives

Adsorption Mechanisms on Solid Substrates

The adsorption of dodecyldimethylbenzylammonium chloride, a type of quaternary ammonium (B1175870) compound (QAC), onto solid substrates is a multifaceted process governed by a combination of interactions. Research into its adsorption on materials like cotton reveals that the process is influenced by factors such as the substrate's pretreatment and the chemical properties of the solution. researchgate.netresearchgate.net

Electrostatic Interactions and Lateral Association

The initial adsorption of cationic surfactants like dodecyldimethylbenzylammonium chloride onto negatively charged surfaces is primarily driven by electrostatic attraction. researchgate.netresearchgate.net For instance, cellulosic materials like cotton possess an anionic surface charge, leading to a strong ionic interaction with the cationic head group of the surfactant. researchgate.net As the concentration of the surfactant at the interface increases, lateral hydrophobic interactions between the adsorbed molecules become more significant, leading to the formation of surfactant aggregates on the surface. researchgate.net

The adsorption process is also influenced by the pH of the solution. A more alkaline environment can increase the negative charge on the substrate, thereby enhancing the adsorption of the cationic surfactant. researchgate.net Conversely, a more acidic solution can reduce this electrostatic attraction. researchgate.net

Influence of Surfactant Structure on Adsorption Behavior

The structure of the surfactant molecule, particularly the length of its alkyl chain, plays a crucial role in its adsorption behavior. Studies on the competitive adsorption of benzalkonium chlorides (BACs) with varying alkyl chain lengths (C12, C14, and C16) onto powdered activated carbon (PAC) have shown that those with longer alkyl chains exhibit higher adsorption. eeer.org This suggests that while electrostatic interactions are important, van der Waals forces and hydrophobic interactions, which increase with chain length, are also significant driving forces for adsorption. eeer.org

The nature of the organic diluent and the composition of the aqueous phase also affect the interfacial activity and adsorption of these surfactants. researchgate.net For example, the interfacial activity of benzyloctadecyldimethyl ammonium chloride is higher in n-heptane compared to chloroform. researchgate.net

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Dodecyldimethylbenzylammonium chloride, like other surfactants, self-assembles into spherical aggregates known as micelles in aqueous solutions above a certain concentration, the critical micelle concentration (CMC). researchgate.net This phenomenon is a key aspect of its surface activity.

Thermodynamics of Micelle Formation

The enthalpy of micellization (ΔH°mic) for alkyldimethylbenzylammonium chlorides can be either endothermic or exothermic, depending on the temperature. nih.gov The temperature dependence of the CMC often exhibits a U-shaped curve, with a minimum at a specific temperature where ΔH°mic is zero. nih.govresearchgate.net

Table 1: Thermodynamic Parameters of Micellization for Dodecyldimethylbenzylammonium Chloride (C12BCl) at 25°C

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| ΔG°m | -33.8 | kJ·mol-1 | researchgate.net |

| ΔH | -1.28 | kcal/mole | kyoto-u.ac.jp |

| ΔS | +4.5 | cal/mole·deg | kyoto-u.ac.jp |

This table presents the standard Gibbs free energy, enthalpy, and entropy of micellization for dodecyldimethylbenzylammonium chloride at 25°C, illustrating the thermodynamic driving forces behind micelle formation.

Factors Affecting CMC

Several factors can influence the CMC of dodecyldimethylbenzylammonium chloride in aqueous solutions.

pH: The pH of the solution can affect the CMC. For cationic surfactants with amine head groups, a high pH can increase the CMC. aatbio.com

Salinity: The addition of electrolytes, such as salts, to solutions of ionic surfactants generally leads to a decrease in the CMC. ekb.egpharmacy180.com This is because the added counterions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation into micelles. ekb.egpharmacy180.com

Temperature: The effect of temperature on the CMC of ionic surfactants like dodecyldimethylbenzylammonium chloride is complex. pharmacy180.com The CMC typically shows a minimum at a certain temperature, increasing at both lower and higher temperatures. nih.govresearchgate.net

Alkyl Chain Length: An increase in the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC. pharmacy180.com This is due to the increased hydrophobicity, which favors the transfer of the surfactant molecule from the aqueous environment to the micellar core. pharmacy180.com

Table 2: Critical Micelle Concentration (CMC) of Dodecyldimethylbenzylammonium Chloride under Different Conditions

| Condition | CMC (mol kg-1) | Reference |

|---|---|---|

| Aqueous solution at 25°C | 0.082 - 0.104 | researchgate.net |

| Effect of Pressure (1 atm) | Increases with pressure initially, then decreases above 1,000 atm | kyoto-u.ac.jp |

This interactive table summarizes the critical micelle concentration of dodecyldimethylbenzylammonium chloride under varying experimental conditions, highlighting the influence of external factors on its micellization behavior.

Design and Behavior of Cleavable Surfactants (Academic Theory)